

Application Notes and Protocols for Nucleophilic Substitution on 2-Bromo-m-xylene

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Compound of Interest

Compound Name: 2-Bromo-m-xylene

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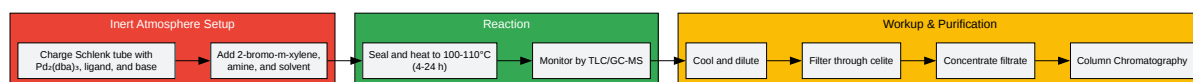
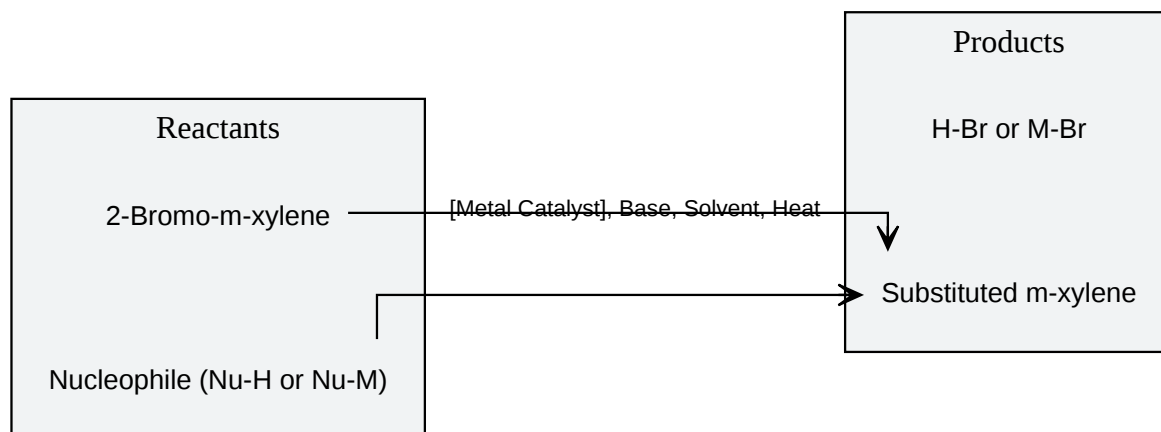
This document provides detailed application notes and experimental protocols for various nucleophilic substitution reactions performed on **2-bromo-m-xylene**. The protocols outlined herein are foundational for the synthesis of a diverse range of substituted m-xylene derivatives, which are valuable intermediates in pharmaceutical and materials science research.

Introduction

2-Bromo-m-xylene is a versatile aromatic building block that readily participates in a variety of transition-metal-catalyzed cross-coupling reactions. These reactions, which are mechanistically complex examples of nucleophilic aromatic substitution, allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the sterically hindered 2-position of the m-xylene core. This document details protocols for several key transformations: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, Ullmann condensation, and copper-catalyzed cyanation.

General Reaction Scheme

The fundamental transformation involves the substitution of the bromine atom on the **2-bromo-m-xylene** ring with a nucleophile, facilitated by a metal catalyst.



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